Xanthine amine congener
Description
Conceptualization of Xanthine (B1682287) Amine Congener (XAC) as a Pharmacological Probe
Xanthine Amine Congener (XAC) was conceptualized as a "functionalized congener," a derivative of a potent parent compound designed to have a reactive chemical group for attachment to other molecules. pnas.orgnih.gov Specifically, XAC is a derivative of 1,3-dipropyl-8-phenylxanthine, a potent adenosine (B11128) receptor antagonist. pnas.orgnih.gov The key feature of XAC is the incorporation of an amine-functionalized chain. pnas.org This amine group provides a site for covalent attachment to other molecules, such as fluorescent dyes, biotin, or solid supports for affinity chromatography, without abolishing its high affinity for adenosine receptors. nih.govnih.gov
The primary purpose of developing XAC was to create a versatile pharmacological tool for studying adenosine receptors. ontosight.ai Before XAC, radiolabeled antagonists like 1,3-diethyl-8-[3H]phenylxanthine ([3H]DPX) had limitations, including lower receptor affinity and less favorable hydrophilicity. pnas.org XAC was designed to overcome these issues. pnas.orgnih.gov Its high affinity and the ability to be tritiated to a high specific activity made [3H]XAC a superior radioligand for receptor binding assays. pnas.orgnih.gov This allowed for more accurate characterization and quantification of adenosine receptors in various tissues. pnas.orgnih.govnih.gov
Foundational Significance of XAC in Adenosine Receptor System Investigations
XAC has played a crucial role in advancing our understanding of the adenosine receptor system. As a potent, non-selective antagonist, it has been instrumental in defining the physiological and pharmacological effects mediated by adenosine receptors. tocris.comcaymanchem.comphysiology.org
One of its most significant contributions has been as a radioligand, [3H]XAC, for labeling and characterizing adenosine receptors. pnas.orgnih.gov [3H]XAC was one of the first antagonist radioligands with high affinity for A2 adenosine receptors, enabling their direct characterization in tissues like human platelets. nih.gov It has also been used extensively to label A1 adenosine receptors in brain membranes. pnas.org The use of [3H]XAC in competitive binding assays has allowed researchers to determine the affinity and selectivity of a vast number of newly synthesized adenosine receptor agonists and antagonists. pnas.orgnih.gov
Furthermore, the "functionalized" nature of XAC has enabled the development of various molecular probes. nih.gov By attaching it to fluorescent markers, researchers have been able to visualize the localization of adenosine receptors in living cells. hellobio.com Its immobilization on solid supports has facilitated the purification of adenosine receptors for further biochemical studies. nih.gov
In functional studies, XAC has been used to block adenosine receptors to investigate their role in various physiological processes, such as vasodilation and neurotransmission. tocris.comoup.com For example, it has been used to demonstrate the role of adenosine in mediating hypoxic coronary vasodilation. oup.com
Research Findings on this compound (XAC)
The following tables summarize key research findings related to the binding affinity of XAC at different adenosine receptor subtypes.
Table 1: Binding Affinity of XAC at Adenosine Receptors
| Receptor Subtype | Tissue/Cell Line | K_i / IC_50 (nM) | Reference |
| A1 | Rat Fat Cells | 15 | caymanchem.com |
| A1 | Rat Cerebral Cortical Membranes | 1.8 | tocris.comrndsystems.commedchemexpress.com |
| A2 | Human Platelets | 114 | tocris.comrndsystems.commedchemexpress.com |
| A2 | Rat PC12 Cells | 83 | caymanchem.com |
| A2A | Human Platelets | 25 | caymanchem.com |
| A2 (Rabbit Striatum) | Rabbit Striatal Membranes | 3.8 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQGIOAELHTLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242595 | |
| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96865-92-8 | |
| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization of Xanthine Amine Congener at Adenosine Receptors
Mechanisms of Adenosine (B11128) Receptor Antagonism by Xanthine (B1682287) Amine Congener
Xanthine Amine Congener (XAC) functions as a competitive antagonist at adenosine receptors. This means it binds to the same site as the endogenous agonist, adenosine, but does not activate the receptor. Instead, it blocks adenosine from binding and initiating the intracellular signaling cascades typically associated with receptor activation. The primary mechanism of action for adenosine receptors involves the modulation of adenylyl cyclase activity, and XAC's antagonism directly interferes with this process. For A1 and A3 receptors, which are coupled to inhibitory G proteins (Gi/o), adenosine binding normally leads to a decrease in cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors are coupled to stimulatory G proteins (Gs), and their activation by adenosine results in an increase in intracellular cAMP. By blocking adenosine binding, XAC prevents these changes in cAMP concentration, thereby inhibiting the downstream effects of adenosine signaling.
Interaction Profiles Across Adenosine Receptor Subtypes
XAC exhibits a distinct interaction profile with each of the four adenosine receptor subtypes, demonstrating varying degrees of affinity. While it is generally considered a non-selective antagonist, research has revealed a degree of selectivity, particularly for the A1 receptor in certain species.
XAC demonstrates high affinity for the A1 adenosine receptor. nih.gov Studies have consistently reported low nanomolar binding affinities (Ki) in various tissues and species. For instance, in rat brain membranes, XAC has a Ki value of approximately 1.2 nM for the A1 receptor. nih.gov This high affinity makes it a potent tool for studying the physiological functions mediated by the A1 receptor. The interaction of XAC with the A1 receptor is competitive, effectively blocking the inhibitory effect of adenosine on adenylyl cyclase.
| Species | Tissue/Cell Line | Ki (nM) | Reference |
|---|---|---|---|
| Rat | Brain Membranes | 1.2 | nih.gov |
The engagement of XAC with the A2A adenosine receptor is characterized by a lower affinity compared to the A1 subtype. In rat striatal membranes, the Ki value for XAC at the A2A receptor is approximately 50-fold higher than at the A1 receptor. nih.gov Despite this lower affinity, XAC still functions as a potent antagonist at the A2A receptor, blocking the stimulatory effect of adenosine on adenylyl cyclase. The structural determinants for this differential affinity lie in the specific amino acid residues within the binding pockets of the A1 and A2A receptors.
| Species | Tissue/Cell Line | Ki (nM) | Reference |
|---|---|---|---|
| Rat | Striatal Membranes | ~60 | nih.gov |
XAC's interaction with the A2B adenosine receptor is generally characterized by even lower affinity compared to both A1 and A2A receptors. The A2B receptor is typically considered a low-affinity adenosine receptor, and consequently, higher concentrations of XAC are required to achieve effective antagonism. Nevertheless, XAC can block adenosine-induced increases in cAMP mediated by the A2B receptor. The initial measurements of A2AR affinity for XAC, which involved assessing the inhibition of cyclic AMP accumulation in rat brain slices, are now understood to correspond more closely to the A2B receptor subtype. nih.gov
| Species | Tissue/Cell Line | Ki (nM) | Reference |
|---|---|---|---|
| Rat | Brain Slices (cAMP accumulation) | Relatively Low Affinity | nih.gov |
The A3 adenosine receptor generally exhibits the lowest affinity for XAC among the four subtypes. In fact, many xanthine derivatives, including XAC, are weak antagonists at the A3 receptor. This characteristic has been exploited in research to differentiate A3 receptor-mediated effects from those of other adenosine receptor subtypes. While it can antagonize A3 receptor signaling at higher concentrations, its low potency makes it a less effective tool for studying this particular receptor.
| Species | Tissue/Cell Line | Ki (nM) | Reference |
|---|---|---|---|
| Various | - | Weak Affinity |
Signal Transduction Pathway Modulation
The primary mode of signal transduction modulation by this compound is through its competitive antagonism of adenosine receptors, which are G protein-coupled receptors (GPCRs). By blocking the binding of adenosine, XAC prevents the conformational changes in the receptor that are necessary for G protein activation and subsequent downstream signaling.
The most well-characterized signaling pathway affected by XAC is the adenylyl cyclase-cyclic AMP (cAMP) pathway. For A1 and A3 receptors, which couple to inhibitory G proteins (Gi/o), adenosine binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. XAC, by antagonizing these receptors, prevents this decrease, thereby maintaining basal or stimulated cAMP levels.
Conversely, A2A and A2B receptors couple to stimulatory G proteins (Gs), and their activation by adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. XAC's antagonism of A2A and A2B receptors blocks this stimulatory effect, thus preventing the rise in cAMP levels.
Beyond the modulation of cAMP, adenosine receptor signaling can also involve other pathways, such as the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the modulation of various ion channels. By blocking the initial step of adenosine binding, XAC is presumed to inhibit these alternative signaling pathways as well, although this aspect of its pharmacology is less extensively studied compared to its effects on cAMP.
Impact on Adenylate Cyclase Activity
This compound demonstrates significant antagonistic effects on A2 adenosine receptors, which are functionally linked to the stimulation of adenylate cyclase. In human platelet membranes, which predominantly express A2 receptors, XAC acts as a potent antagonist against the stimulation of adenylate cyclase activity by agonists such as N-ethyl-adenosine-5'-uronamide (NECA). nih.govnih.gov The antagonistic potency of xanthine amine congeners in this system is illustrated by the KB values, which represent the concentration of the antagonist that requires a doubling of the agonist concentration to elicit the same response. For instance, an amine congener, 8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-diethylxanthine, and its D-lysyl conjugate exhibit KB values of 21 nM and 23 nM, respectively, for the antagonism of NECA-stimulated adenylate cyclase activity. nih.gov
The structural features of these xanthine derivatives, particularly the 1,3-dialkyl groups, play a crucial role in determining their potency at A2 receptors. Studies have shown that 1,3-diethyl groups are more favorable for A2 potency compared to 1,3-dimethyl or 1,3-dipropyl groups. nih.govnih.gov This highlights the structure-activity relationship in the modulation of adenylate cyclase activity by these compounds.
| Compound | Assay | Tissue/Cell Line | KB (nM) |
|---|---|---|---|
| 8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-diethylxanthine | Antagonism of NECA-stimulated adenylate cyclase activity | Human platelet membranes | 21 |
| D-lysyl conjugate of 8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-diethylxanthine | Antagonism of NECA-stimulated adenylate cyclase activity | Human platelet membranes | 23 |
G Protein-Coupled Receptor Dynamics
Adenosine receptors are classic examples of G protein-coupled receptors (GPCRs). The interaction of ligands with these receptors can either stabilize or destabilize the coupling of the receptor to its associated G protein. Agonists are known to promote the formation and stabilization of a high-affinity ternary complex, which consists of the agonist, the receptor, and the G protein.
In contrast, antagonists like this compound are proposed to exhibit a different binding mechanism. Evidence suggests that adenosine receptor antagonists bind with high affinity to the free, uncoupled state of the receptor. Their binding to the G protein-coupled state of the receptor is of lower affinity, and it leads to a destabilization of the receptor-G protein complex. This dynamic interplay between the ligand, receptor, and G protein is a key aspect of the pharmacological action of XAC.
Receptor Binding Kinetics and Quantitative Affinities of this compound
The binding characteristics of this compound to adenosine receptors have been extensively studied using radioligand binding assays, which have provided valuable insights into its competitive nature, its interaction with different receptor states, and its species-specific binding affinities.
Competitive Inhibition and Displacement Studies
[3H]this compound is a widely used radioligand for studying adenosine receptors due to its high affinity and specificity. nih.gov In competitive binding assays, unlabeled ligands are used to displace the binding of [3H]XAC, allowing for the determination of their binding affinities (Ki values).
Displacement studies have shown that various adenosine receptor agonists and antagonists can competitively inhibit the binding of [3H]XAC. The inhibition curves for other antagonists are typically monophasic, indicating a straightforward competition for the same binding site. However, the inhibition curves for agonists can be more complex, reflecting the different conformational states of the receptor.
Agonist-Antagonist Binding State Analysis
The interaction between agonists and antagonists at adenosine receptors can appear "noncompetitive" in nature due to the G protein-coupling dynamics. In the absence of guanine (B1146940) nucleotides like GTP, agonist competition curves against [3H]XAC are often biphasic. This biphasic nature suggests that the agonist is binding to two distinct states of the receptor: a high-affinity state, which represents the G protein-coupled receptor, and a low-affinity state, corresponding to the uncoupled receptor.
The addition of GTP eliminates the high-affinity binding state, resulting in a monophasic, low-affinity inhibition curve for the agonist. This is because GTP promotes the dissociation of the G protein from the receptor, converting all receptors to the low-affinity state for agonists. This phenomenon underscores the ability of antagonists like XAC to differentiate between the coupled and uncoupled states of the adenosine receptor.
Species-Specific Binding Variations
The binding affinity of this compound for adenosine receptors exhibits significant variations across different species. This is a critical consideration in preclinical drug development and the interpretation of experimental data.
For example, in the rat brain, XAC displays a high affinity for the A1 adenosine receptor with a Ki value of 1.2 nM, and a lower affinity for the A2a receptor with a Ki of 63 nM, indicating A1 selectivity in this species. nih.gov In contrast, studies on rabbit and gerbil brain tissues reveal a different affinity profile. In rabbit, the Ki of XAC at the A2a receptor is 7.5 nM, and the IC50 value for displacing [3H]PIA at the A1 receptor is 21.2 nM. nih.gov In the gerbil, the IC50 values for A1 and A2a receptors are 14.2 nM and 13.3 nM, respectively. nih.gov XAC generally shows very low affinity for A3 adenosine receptors across these species. nih.gov
| Species | Receptor Subtype | Parameter | Value (nM) |
|---|---|---|---|
| Rat | A1 | Ki | 1.2 |
| Rat | A2a | Ki | 63 |
| Rabbit | A1 | IC50 | 21.2 |
| Rabbit | A2a | Ki | 7.5 |
| Gerbil | A1 | IC50 | 14.2 |
| Gerbil | A2a | IC50 | 13.3 |
Advanced Molecular Design and Structure Activity Relationship Studies of Xanthine Amine Congeners
Strategic Structural Modifications and their Pharmacological Consequences
The pharmacological profile of xanthine (B1682287) amine congeners is profoundly influenced by structural modifications to the core xanthine scaffold. The primary points of modification include the N¹, N³, and N⁷ positions of the purine (B94841) ring system and, most significantly, the C⁸ position.
Early research demonstrated that substitutions at the N¹ and N³ positions with alkyl groups, such as methyl, ethyl, or propyl, could enhance affinity for adenosine (B11128) receptors compared to the parent compounds, theophylline (B1681296) and caffeine (B1668208). nih.govnih.govnih.gov Replacing the 1,3-dimethyl groups with 1,3-dipropyl groups, for instance, was found to increase affinity at the rat A₁ adenosine receptor (A₁AR) by approximately 20-fold. nih.gov
The introduction of a substituent at the 8-position proved to be a critical step toward developing highly potent and selective antagonists. researchgate.net The addition of an 8-phenyl group, in particular, significantly enhances the potency of xanthine derivatives as adenosine antagonists. nih.gov Further modifications to this 8-phenyl ring, especially at the para-position, can modulate both potency and selectivity. nih.gov Uncharged, electron-donating substituents on the 8-phenyl ring generally lead to even more potent antagonists. nih.gov Potency at the A₁ receptor for 1,3-dipropylxanthine (B15781) congeners can be dramatically affected by changes to the 8-phenyl moiety, with Kᵢ values ranging from 1.2 nM to 96 nM depending on the terminal group. nih.gov
Substitutions at the N⁷ position are generally not well tolerated and tend to decrease both adenosine receptor antagonism and potency. researchgate.net Similarly, substitution at the 9-position typically results in decreased receptor affinity. nih.govresearchgate.net
Table 1: Pharmacological Effects of Structural Modifications
| Modification Position | Structural Change | Pharmacological Consequence | Reference Compound |
|---|---|---|---|
| N¹ and N³ | Elongation of dimethyl to dipropyl groups | ~20-fold increase in affinity at rat A₁AR | Theophylline |
| C⁸ | Addition of a phenyl group | Greatly enhanced potency as an adenosine antagonist | 1,3-dipropylxanthine |
| C⁸-phenyl (para) | Addition of uncharged, electron-donating groups | Increased antagonist potency | 8-phenyl-1,3-dipropylxanthine |
| N⁷ | Addition of substituents | Decreased adenosine receptor antagonism | Xanthine |
| N⁹ | Addition of substituents | Decreased adenosine receptor affinity | Xanthine |
Optimization of Adenosine Receptor Subtype Selectivity and Affinity
A primary goal in the design of xanthine amine congeners is to achieve high affinity and selectivity for a specific adenosine receptor subtype. This is crucial for developing targeted therapeutics and precise research tools.
A₁ Receptor Selectivity: Many 8-phenylxanthines demonstrate selectivity for the A₁ receptor. researchgate.net High A₁ affinity is often achieved by combining 1,3-dipropyl groups with specific 8-phenyl substitutions. nih.govnih.gov For example, Xanthine Amine Congener (XAC), which is 8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine, displays moderate A₁AR selectivity in rats, with a Kᵢ value of 1.2 nM at the A₁AR and approximately 50-fold lower affinity for the A₂AR. nih.govnih.gov
A₂ₐ Receptor Affinity: While 1,3-dipropyl groups tend to favor A₁ affinity, the substitution of 1,3-diethyl groups can increase potency at A₂ₐ receptors. nih.govnih.gov The addition of polar groups, such as amines, to a chain at the 8-phenyl position can simultaneously enhance water solubility and A₂ potency. nih.govnih.gov One of the most potent A₂ ligands identified through this approach is 8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-diethylxanthine, which has a Kₑ value of 21 nM for antagonizing adenylate cyclase activity in human platelet membranes, a system rich in A₂ receptors. nih.gov
A₂ₑ Receptor Selectivity: Specific structural modifications have been identified that favor A₂ₑ receptor affinity. For human A₂ₑ receptors, a larger alkyl group at the N¹ position than at the N³ position is preferred. nih.govdrugbank.com For instance, 1-allyl-3-methyl-8-phenylxanthine has a Kᵢ value of 37 nM at the human A₂ₑ receptor. nih.govdrugbank.com Additionally, substitutions at the N¹ position with 2-phenylethyl or other alkyl/olefinic groups, combined with a hydrogen or methyl group at N³, also promote A₂ₑ selectivity. nih.govdrugbank.com An electron-rich 8-phenyl ring is also preferred for A₂ₑ receptor binding. nih.govdrugbank.com
It is important to note that the affinity of some xanthine analogs can be species-dependent. nih.gov For example, [³H]XAC is A₁-selective in the rat brain but binds to A₂ receptors in rabbit striatal membranes with a sufficiently high affinity (Kₑ of 3.8 nM) to be used as a radioligand. nih.gov
Table 2: Adenosine Receptor Subtype Affinity and Selectivity of Xanthine Derivatives
| Compound | Modification Highlights | Receptor Subtype | Affinity (Kᵢ/Kₑ) | Selectivity Profile |
|---|---|---|---|---|
| XAC | 1,3-dipropyl, 8-[4-...(aminoethyl)amido...phenyl] | Rat A₁AR | 1.2 nM | ~50-fold selective for A₁ vs. A₂ |
| 8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-diethylxanthine | 1,3-diethyl, 8-[4-...(aminoethyl)amido...phenyl] | Human A₂ Receptor | 21 nM | Potent at A₂ receptors |
| 1-allyl-3-methyl-8-phenylxanthine | 1-allyl, 3-methyl, 8-phenyl | Human A₂ₑAR | 37 nM | Favors A₂ₑ affinity |
| [³H]XAC | 1,3-dipropyl, 8-[4-...(aminoethyl)amido...phenyl] | Rabbit A₂ Receptor | 3.8 nM | High affinity in rabbit striatum |
Functionalized Congener Approaches in Ligand Development
The "functionalized congener" approach is a powerful strategy in medicinal chemistry used to develop versatile molecular probes from a known pharmacophore. nih.govnih.gov This method involves attaching a chemically functionalized chain to a position on the drug molecule that does not significantly diminish its biological activity. nih.govnih.gov The terminal functional group on this chain, such as an amine or a carboxylic acid, can then be used to covalently link the congener to various other molecules or supports without losing receptor recognition. nih.govnih.gov
This approach has been successfully applied to xanthine amine congeners for several purposes:
Development of Radioligands: By incorporating a suitable functional group, a congener can be radiolabeled to create a high-affinity probe for receptor binding assays. A prominent example is [³H]XAC, an amine-functionalized derivative of 1,3-dipropyl-8-phenylxanthine. researchgate.netscilit.com [³H]XAC offers several advantages over older radioligands, including higher receptor affinity, lower nonspecific binding, and better hydrophilicity. nih.govscilit.com
Affinity Chromatography: Immobilized congeners are used to purify adenosine receptors. nih.gov For instance, XAC has been attached to a solid support to create an affinity column, which was successfully used to isolate the bovine A₁ receptor and the recombinant human A₂ₐ receptor. nih.govnih.gov
Creation of Molecular Probes: The functional group allows for the attachment of fluorescent tags, biotin, or other reporter groups to visualize and study receptors in biological systems. nih.govnih.gov
Drug Targeting: Functionalized congeners can be attached to carrier molecules to alter their pharmacokinetic properties or to target them to specific tissues. nih.gov
The key to this approach is that distal structural changes on the attached chain can modulate the potency and selectivity of the drug, potentially through interactions with sites on the receptor that are distant from the primary binding pocket for the pharmacophore. nih.gov
Computational and Medicinal Chemistry in this compound Design
Computational chemistry and molecular modeling have become indispensable tools in the rational design of xanthine amine congeners. nih.gov These methods provide critical insights into the dynamic and functional mechanisms of adenosine receptors, facilitating the design of more potent and selective ligands. nih.gov
By combining the amino acid sequences of adenosine receptors with the known three-dimensional structures of related G protein-coupled receptors (GPCRs), such as bacteriorhodopsin, researchers can generate 3D models of the receptor's binding site. nih.gov These models, which typically depict seven transmembrane helices forming a binding pocket, are then used for docking studies. nih.gov
Computational docking allows scientists to predict how different xanthine derivatives will fit into the binding cavity. This helps in understanding the structure-activity relationships observed experimentally. For example, modeling studies can rationalize how agonists (like adenosine derivatives) and antagonists (like xanthines) might overlap in the binding site. nih.gov One proposed model suggests that the C⁸-substituents of xanthine antagonists and the N⁶-substituents of adenosine agonists occupy a similar space within the receptor, pointing towards the extracellular space. nih.gov This orientation explains why long, functionalized chains can be attached at these positions without disrupting binding, a key principle of the functionalized congener approach. nih.gov
Molecular dynamics (MD) simulations are also employed to model the flexibility of the receptors and the dynamics of ligand binding and dissociation processes, which are challenging to probe with experimental techniques alone. nih.gov These computational strategies help to identify new leads for drug design and to refine existing compounds to improve their affinity and selectivity for specific adenosine receptor subtypes. nih.govdrugbank.com
Physiological and Pathological Effects of Xanthine Amine Congener in Experimental Systems
Neurobiological Actions and Central Nervous System Responses
Xanthine (B1682287) amine congener exerts significant effects on the central nervous system, primarily through its potent antagonism of adenosine (B11128) receptors. These actions manifest in various ways, including the induction of convulsant activity and modulation of neurotransmitter systems.
Xanthine amine congener has demonstrated potent convulsant properties in animal models. When administered intravenously to male Swiss albino mice, XAC is a more potent convulsant than caffeine (B1668208) nih.gov. The convulsion threshold for XAC was found to be significantly lower than that of caffeine, indicating its greater potency in inducing seizures nih.gov.
Pre-treatment with adenosine receptor agonists such as 2-chloroadenosine, N6-cyclohexyladenosine, or 5'-N-ethylcarboxamido-adenosine paradoxically decreased the seizure threshold for both XAC and caffeine. In contrast, adenosine uptake blockers like 6-nitrobenzylthioinosine or dipyridamole (B1670753) did not significantly affect the seizure threshold for either compound. The benzodiazepine (B76468) agonist diazepam was shown to significantly increase the seizure threshold for both XAC and caffeine, suggesting a potential for anticonvulsant intervention. However, the benzodiazepine antagonist Ro 15-1788 increased the seizure threshold for caffeine but not for XAC, indicating that the convulsant actions of XAC are not likely mediated by benzodiazepine receptors nih.gov.
| Compound | Convulsion Threshold (mg/kg) | Pre-treatment Effect of Adenosine Agonists | Pre-treatment Effect of Benzodiazepine Agonist (Diazepam) |
|---|---|---|---|
| This compound (XAC) | 39.8 ± 2.0 | Decreased Seizure Threshold | Increased Seizure Threshold |
| Caffeine | 109.8 ± 2.3 | Decreased Seizure Threshold | Increased Seizure Threshold |
As an adenosine receptor antagonist, this compound has the potential to modulate various neurotransmitter systems. Adenosine is known to inhibit the release of several excitatory neurotransmitters, including dopamine (B1211576) and acetylcholine (B1216132). By blocking adenosine receptors, XAC can indirectly increase the release of these neurotransmitters.
While direct studies on the specific effects of XAC on dopamine and acetylcholine release are limited, the general mechanism of adenosine antagonism suggests an indirect modulatory role. The antagonism of A1 adenosine receptors by compounds like XAC is expected to disinhibit neurotransmitter release, leading to increased levels of dopamine and acetylcholine in the synaptic cleft. This mechanism is thought to contribute to the central nervous system stimulant effects observed with other xanthine derivatives.
Cardiovascular System Interventions and Regulation
This compound has been shown to have significant effects on the cardiovascular system, primarily through its antagonism of adenosine receptors, which play a crucial role in regulating heart rate, blood pressure, and coronary blood flow.
The antagonism of adenosine receptors by this compound can influence heart rate and blood pressure. Adenosine is known to have a negative chronotropic effect (slowing of the heart rate) and to contribute to vasodilation, which lowers blood pressure. By blocking these effects, XAC can lead to an increase in heart rate and blood pressure.
In spontaneously hypertensive rats, inhibition of xanthine oxidase, an enzyme involved in adenosine metabolism, has been shown to reduce blood pressure nih.gov. While this is not a direct effect of XAC, it highlights the role of the adenosine pathway in blood pressure regulation, a pathway that XAC directly targets.
This compound has been used as a tool to investigate the role of adenosine in regulating coronary blood flow, particularly during hypoxia (low oxygen levels). In isolated guinea pig hearts, XAC was shown to attenuate hypoxia-induced coronary vasodilation nih.gov. This suggests that adenosine plays a significant role in the coronary vasodilator response to hypoxia, and XAC can block this protective mechanism.
Furthermore, XAC almost completely prevented the vasodilation induced by intracoronary adenosine administration nih.gov. Interestingly, XAC was more effective at blocking adenosine-induced vasodilation than hypoxia-induced vasodilation, suggesting that other factors besides adenosine are involved in the coronary response to hypoxia nih.gov.
| Condition | Decrease in Coronary Resistance (%) |
|---|---|
| Hypoxia without XAC | 37 ± 4 |
| Hypoxia with 200 nM XAC | 26 ± 5 |
| Hypoxia with 400 nM XAC | 17 ± 4 |
Mechanisms of Hypoxia-Induced Vascular Resistance Modulation
This compound (XAC) has been instrumental in elucidating the role of adenosine in regulating coronary vascular resistance, particularly during hypoxic conditions. nih.gov In experimental models using isolated guinea pig hearts, mild hypoxia leads to a significant decrease in coronary resistance, a response known as hypoxic vasodilatation. nih.gov The administration of XAC, a potent adenosine receptor antagonist, attenuates this vasodilator response, indicating that adenosine is a key mediator of this physiological adaptation. nih.gov Studies have shown that adenosine is responsible for at least 54% of the observed hypoxic vasodilatation. nih.gov
The primary mechanism by which XAC modulates this response is through the blockade of adenosine receptors. nih.gov This antagonism prevents adenosine, which is released during hypoxia, from binding to its receptors on vascular smooth muscle and endothelium, thereby diminishing the vasodilatory signal. Research demonstrates that XAC is more effective at attenuating vasodilation induced by intracoronary adenosine than by hypoxia, suggesting a minimal role for endothelial receptors in the hypoxic response. nih.gov
Interestingly, the blockade of adenosine receptors by XAC leads to a compensatory increase in local adenosine concentrations. This occurs because the un-bound adenosine is not cleared as effectively, resulting in its accumulation in the interstitial fluid and venous effluent. nih.gov This elevation in local adenosine may partially overcome the receptor blockade, which could explain why XAC does not completely abolish the hypoxic vasodilator response. nih.gov In a related context, while not a direct mechanism of XAC, the enzyme xanthine oxidase is another important factor in vascular function during hypoxia, as it is a major source of superoxide (B77818) in the vascular endothelium and can contribute to endothelial dysfunction in chronic intermittent hypoxia. nih.govepa.gov Inhibition of xanthine oxidase with compounds like allopurinol (B61711) has been shown to prevent impaired endothelium-dependent vasodilation in skeletal muscle resistance arteries following intermittent hypoxia. nih.gov
| Condition | Parameter | Control (No XAC) | 200 nM XAC | 400 nM XAC |
|---|---|---|---|---|
| Mild Hypoxia | Decrease in Coronary Resistance | 37% | 26% | 17% |
| Hypoxia with XAC | Venous Adenosine Concentration | 49 nM | - | 75 nM |
| Epicardial Fluid Adenosine Concentration | 251 nM | - | 495 nM |
Cellular and Tissue-Specific Pharmacodynamics
Adenosine Receptor Antagonism in Diverse Cell Lines (e.g., PC12 cells, human platelets, rat fat cells)
The pharmacodynamic profile of this compound and related xanthine derivatives is highly dependent on the specific cell type and the subtype of adenosine receptor expressed.
PC12 Cells: Pheochromocytoma PC12 cells are known to express A2 subtype adenosine receptors. nih.gov Studies on these cells using various adenosine receptor antagonists have helped clarify the role of different receptor subtypes in cellular protection. nih.govnih.gov For instance, in a model of paraquat-induced toxicity, the A1 receptor antagonist DPCPX enhanced cell viability, while the A2A antagonist ZM241385 decreased it, suggesting that neuroprotection may involve a dual blockade of A1 receptors and activation of A2A receptors. nih.govnih.govresearchgate.net In the context of hypoxia, intermittent hypoxia has been shown to induce the degradation of Hypoxia-Inducible Factor-2α (HIF-2α) in PC12 cells through a mechanism involving xanthine oxidase (XO) and the generation of reactive oxygen species (ROS). plos.org
Human Platelets: Human platelets predominantly feature A2 adenosine receptors, which are involved in the inhibition of platelet aggregation. nih.govnih.gov this compound, specifically the tritiated version [³H]XAC, has been used as a radioligand to study these A2-adenosine receptors. nih.gov Amine congeners of xanthine have been developed as potent antagonists at these A2 receptors. nih.gov For example, 8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-diethylxanthine demonstrates high potency in antagonizing adenylate cyclase stimulation in human platelet membranes. nih.gov Other xanthine derivatives, such as theophylline (B1681296) and enprofylline, also inhibit platelet aggregation, though their potency varies. nih.govresearchgate.net The antiplatelet effects of some xanthine-based antagonists may also be due to non-selective inhibition of phosphodiesterases (PDEs), which leads to an increase in intracellular cAMP and/or cGMP. uj.edu.plmdpi.comunimib.it
Rat Fat Cells (Adipocytes): In contrast to platelets and PC12 cells, rat fat cells are a classic model for studying A1 adenosine receptors. nih.govnih.gov The A1 receptor in adipocytes mediates the anti-lipolytic effects of adenosine. researchgate.net A variety of alkylxanthines have been evaluated as antagonists of A1 receptors in these cells. nih.gov Research has led to the development of highly selective A1 antagonists, such as 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) (PACPX), which is thousands of times more potent as an A1 antagonist than an A2 antagonist. nih.gov A fluorescent antagonist based on the XAC structure, XAC-BY630, has also been designed to visualize and quantify ligand binding to A1 receptors on single living cells. researchgate.net
| Compound | Receptor Subtype | Cell/Tissue Model | Potency (Ki or KB value) |
|---|---|---|---|
| Xanthine | A1 | Rat Fat Cells | 170 µM |
| Xanthine | A2 | Human Platelets | 93 µM |
| 1,3-Diethyl-8-phenylxanthine | A2 | Human Platelets | 0.2 µM |
| PACPX | A1 | Rat Fat Cells | ~0.3 - 8.6 nM |
| This compound (XAC) analogue | A2 | Human Platelets | 21 nM |
Interstitial and Vascular Adenosine Concentration Dynamics
A critical aspect of the pharmacodynamics of this compound is its effect on the concentration of endogenous adenosine in both the interstitial space and the vascular compartment. When XAC is introduced into a perfused system like an isolated heart, it rapidly equilibrates within the myocardial interstitial space. nih.gov
By blocking adenosine receptors, XAC prevents the uptake and binding of adenosine, leading to its accumulation. nih.gov Experimental data clearly shows that in the presence of XAC during hypoxia, the concentrations of adenosine in both the epicardial fluid (representing interstitial fluid) and the venous effluent (representing the vascular compartment) increase significantly. nih.gov For instance, at a concentration of 400 nM, XAC was found to markedly increase hypoxic levels of venous adenosine from 49 nM to 75 nM and epicardial fluid adenosine from 251 nM to 495 nM. nih.gov This dynamic indicates a feedback mechanism where the antagonist not only blocks the receptor but also elevates the local concentration of the natural agonist, which may then compete for any unblocked receptors. nih.gov
Methodological Applications of Xanthine Amine Congener As a Research Tool
Development and Utilization of Radioligands Based on Xanthine (B1682287) Amine Congener
The development of radiolabeled XAC has been a significant advancement in the study of adenosine (B11128) receptors. These radioligands have enabled researchers to conduct detailed binding assays and characterize receptor populations in various tissues.
Tritiated xanthine amine congener, or [3H]XAC, is a potent antagonist radioligand for adenosine receptors nih.govpnas.org. It is an amine-functionalized derivative of 1,3-dipropyl-8-phenylxanthine and exhibits high affinity for A1 adenosine receptors nih.govpnas.org. Compared to the commonly used xanthine, 1,3-diethyl-8-[3H]phenylxanthine, [3H]XAC offers several advantages, including higher receptor affinity, greater specific activity, reduced nonspecific membrane binding, and more favorable hydrophilicity nih.govpnas.org.
In studies using rat cerebral cortical membranes, [3H]XAC demonstrated saturable and specific binding with a dissociation constant (Kd) of 1.23 nM and a maximum binding capacity (Bmax) of 580 fmol/mg of protein at 37°C nih.govpnas.org. The binding of [3H]XAC is indicative of an A1-adenosine receptor, as demonstrated by the higher potency of N6-(R-Phenylisopropyl)adenosine over 5'-N-ethylcarboxamidoadenosine in inhibiting its binding nih.govpnas.org. Furthermore, in the absence of GTP, inhibition curves for adenosine agonists against [3H]XAC are biphasic, suggesting that the radioligand binds to both high- and low-affinity agonist states of the A1 receptor nih.govpnas.org.
While highly selective for the A1 receptor in the rat brain, the subtype selectivity of xanthine derivatives like XAC is species-dependent nih.gov. In rabbit striatal membranes, [3H]XAC has been successfully used as a radioligand for A2-adenosine receptors nih.govnih.gov. To study A2 receptors specifically, an A1-selective antagonist such as 8-cyclopentyl-1,3-dipropylxanthine (B13964) (CPX) is used to block the A1 component nih.govnih.gov. Under these conditions, [3H]XAC binds to A2 sites with a Kd of 3.8 nM and a Bmax of 1.23 pmol/mg protein nih.govnih.gov. The ability to use [3H]XAC to characterize central A2 receptors opens avenues for designing affinity labeling probes for this receptor subtype in the brain nih.govnih.gov.
Binding Characteristics of [3H]XAC
| Tissue/Species | Receptor Subtype | Kd (nM) | Bmax (fmol/mg or pmol/mg protein) |
|---|---|---|---|
| Rat Cerebral Cortex | A1 | 1.23 | 580 fmol/mg |
| Rabbit Striatum | A2 | 3.8 | 1.23 pmol/mg |
| Calf Brain Membranes | A1 | 0.17 | Similar to other species |
| Guinea Pig Brain Membranes | A1 | 3.0 | Similar to other species |
Radioligands such as [3H]XAC are instrumental in characterizing the distribution and density of adenosine receptor populations in various tissues. For instance, studies have utilized [3H]cyclohexyladenosine ([3H]CHA) to characterize adenosine A1 receptors in the membranes of rat dorsal and ventral spinal cord nih.gov. These studies help in understanding the anatomical loci of these receptors.
The binding of [3H]XAC has been characterized in brain membranes from different species, revealing variations in affinity. Calf brain membranes exhibit a higher affinity for [3H]XAC with a Kd of 0.17 nM, while guinea pig brain membranes show a slightly lower affinity with a Kd of 3.0 nM nih.govpnas.org. Despite these differences in affinity, the densities of [3H]XAC binding sites are similar across these species nih.govpnas.org. This cross-species characterization is crucial for validating animal models and for the potential translation of findings to human tissues nih.gov. The similarity between rabbit and human striatal A2-adenosine receptors in their affinity for 8-phenyl substituted xanthines suggests that molecular probes developed for rabbit A2 receptors could be applicable to human tissue studies nih.gov.
Fluorescent Probe Design and Imaging Techniques Employing this compound Derivatives
The functionalized nature of XAC makes it an excellent scaffold for the development of fluorescent probes. These probes are valuable for visualizing receptors in real-time and studying their dynamic behavior.
Fluorescent derivatives of XAC have been synthesized and pharmacologically characterized for use in various imaging techniques nih.govnih.gov. One such derivative, XAC-BY630, has been employed in Fluorescence Correlation Spectroscopy (FCS) experiments to study ligand-receptor interactions at the single-cell level nih.gov. This approach allows for the real-time visualization of receptor dynamics, such as agonist-stimulated internalization, endocytosis, and recycling nih.gov.
The development of fluorescent ligands for adenosine receptors is a growing field of research with significant potential in drug discovery nih.govnih.gov. The attachment of a fluorophore to a ligand like XAC can alter its selectivity and potency, depending on the choice of the dye, the point of attachment, and the length of the linker nih.govnih.gov.
Fluorescence Correlation Spectroscopy (FCS) is a powerful technique for studying the dynamics of fluorescently labeled molecules in solution or on cell membranes researchgate.net. When applied to cells incubated with a fluorescent XAC derivative like XAC-BY630, FCS can reveal information about the diffusion and concentration of ligand-receptor complexes nih.gov.
In studies using CHO-A3AR cells, FCS experiments with XAC-X-BY630 revealed both fast- and slow-moving complexes at the cell membrane, with diffusion coefficients of 1.58 µm²/s and 0.081 µm²/s, respectively nih.gov. This data provides insights into the mobility and potential oligomerization of adenosine receptors on the cell surface. FCS is particularly useful for characterizing small, dynamic systems like biological cells and can provide a window into the behavior of mesoscopic systems where fluctuations from a steady state are important researchgate.net.
In Vitro and In Vivo Experimental Paradigms
This compound and its derivatives are utilized in a variety of in vitro and in vivo experimental settings to probe the function of adenosine receptors.
In vitro, XAC is used in competitive binding assays to determine the affinity of other compounds for adenosine receptors nih.gov. It is also used in functional assays, such as those measuring adenylate cyclase activity, to characterize the antagonist properties of new molecules nih.gov. The ability to chemically immobilize XAC on supports like agarose has been used to create affinity columns for the isolation and purification of adenosine receptors from brain tissue nih.gov.
In vivo, XAC has been shown to induce convulsions in mice, demonstrating its activity as a potent adenosine receptor antagonist in a whole-animal model medchemexpress.com. Such studies are crucial for understanding the physiological roles of adenosine receptors and for the preclinical evaluation of new therapeutic agents that target this system.
Isolated Organ Perfusion Models (e.g., Guinea Pig Heart)
Isolated organ perfusion systems, such as the Langendorff-perfused guinea pig heart, provide an invaluable ex vivo platform for studying the direct effects of pharmacological agents on organ function, independent of systemic physiological variables. In this context, XAC has been instrumental in elucidating the role of adenosine receptors in cardiac physiology and pathophysiology.
Research utilizing isolated guinea pig hearts has demonstrated the concentration-dependent effects of purine (B94841) metabolism on cardiac function. nih.gov While direct studies focusing solely on XAC in this specific model are not extensively detailed in the provided results, the model is a standard for investigating the effects of compounds like adenosine receptor antagonists. The methodology allows for the controlled administration of substances and the precise measurement of physiological responses such as heart rate, contractile force, and coronary flow. The antagonism of adenosine receptors by XAC in such a model would be expected to counteract the effects of adenosine, which typically include negative chronotropic (decreased heart rate) and dromotropic (decreased conduction velocity) effects.
Table 1: Key Parameters Measured in Isolated Guinea Pig Heart Perfusion Studies
| Parameter | Description | Relevance to Adenosine Receptor Research |
| Heart Rate | The number of contractions of the heart per minute. | Adenosine, via A1 receptors, decreases heart rate. XAC would antagonize this effect. |
| Left Ventricular Developed Pressure (LVDP) | A measure of the heart's contractile force. | Adenosine can modulate cardiac contractility. XAC helps to isolate these effects. |
| Coronary Flow | The rate of perfusion fluid flow through the coronary vasculature. | Adenosine is a potent vasodilator in the coronary circulation, acting via A2A receptors. |
| Arrhythmia Analysis | Recording and classification of irregular heartbeats. | Adenosine has anti-arrhythmic properties; antagonism by XAC can be studied. |
Cultured Cell Systems for Receptor Functionality Studies (e.g., CHO-A1 cells)
Cultured cell systems, particularly those genetically engineered to express specific receptor subtypes, are fundamental tools for dissecting the molecular pharmacology of receptor-ligand interactions. Chinese Hamster Ovary (CHO) cells are frequently used for this purpose due to their robust growth characteristics and low endogenous expression of many receptors, making them an ideal "blank slate" for expressing a receptor of interest, such as the A1 adenosine receptor (CHO-A1 cells). researchgate.netnih.govfrontiersin.orgcytion.com
This compound has been pivotal in characterizing A1 adenosine receptors in these systems. For example, a fluorescently labeled derivative of XAC, XAC-BY630, was developed to quantify ligand-receptor binding at the single-cell level using fluorescence correlation spectroscopy (FCS). researchgate.net This research demonstrated that XAC-BY630 acts as a competitive antagonist of the A1-AR. researchgate.net
Key findings from studies using CHO-A1 cells include:
Competitive Antagonism: XAC-BY630 competitively inhibited A1-AR-mediated effects, such as the inhibition of cAMP accumulation and the stimulation of inositol (B14025) phosphate accumulation. researchgate.net
Visualization of Binding: Specific binding of the fluorescent XAC derivative to A1-AR on the surface of living CHO-A1 cells was visualized using confocal microscopy. researchgate.net
Quantification of Receptor-Ligand Complexes: FCS analysis allowed for the quantification of receptor-ligand complexes, which increased with higher concentrations of the fluorescent ligand and was reduced by another selective A1-AR antagonist, 8-cyclopentyl-1,3-dipropylxanthine. researchgate.net
Table 2: Research Findings of XAC in CHO-A1 Cultured Cell Systems
| Research Finding | Methodological Approach | Significance |
| Competitive antagonism at A1-AR | Measurement of cAMP and inositol phosphate accumulation | Confirms the mechanism of action of XAC at the A1 receptor. |
| Visualization of A1-AR binding | Confocal microscopy with fluorescent XAC derivative | Allows for the direct observation of ligand-receptor interactions in living cells. |
| Quantification of ligand-receptor complexes | Fluorescence Correlation Spectroscopy (FCS) | Provides quantitative data on the dynamics of receptor binding at the single-cell level. |
Animal Models for Systemic Pharmacological Evaluation (e.g., Rats, Mice)
Animal models are indispensable for evaluating the systemic pharmacological effects of compounds and for understanding their physiological roles in a whole-organism context. Rats and mice are commonly used models in adenosine receptor research. XAC has been employed in these models to investigate the in vivo functions of adenosine receptors.
Studies in rats have been crucial for determining the affinity and selectivity of XAC for different adenosine receptor subtypes. For instance, XAC was found to have a high affinity for the rat A1 adenosine receptor with a Kᵢ value of 1.2 nM and demonstrated approximately 50-fold selectivity for the A1 receptor compared to the A2A receptor in rats. nih.gov This moderate A1 selectivity in rats established XAC as a valuable tool for in vivo pharmacological experiments. nih.gov
In mice, XAC has been shown to induce convulsions, an effect consistent with the blockade of adenosine's generally inhibitory (anticonvulsant) actions in the central nervous system. medchemexpress.commedchemexpress.com This highlights the role of adenosine in regulating neuronal excitability.
The species-dependent nature of XAC's affinity for adenosine receptors is a critical consideration. For example, the affinity of 8-phenylxanthine derivatives, including XAC, for A1 receptors can vary significantly between species, with a typical order of potency being calf > rat > guinea pig, human. nih.gov
Table 3: Summary of XAC Research Findings in Animal Models
| Animal Model | Key Finding | Implication |
| Rat | High affinity and moderate selectivity for A1 adenosine receptors. nih.gov | Establishes XAC as a useful tool for studying A1 receptor function in vivo. |
| Mouse | Induction of convulsions. medchemexpress.commedchemexpress.com | Demonstrates the role of endogenous adenosine in suppressing neuronal excitability. |
Translational Prospects and Future Research Trajectories for Xanthine Amine Congener Derivatives
Elucidation of Adenosine (B11128) Receptor Involvement in Disease Pathophysiology
Xanthine (B1682287) amine congener (XAC) is a potent adenosine receptor antagonist that has been instrumental as a research tool for understanding the role of adenosine in the body. nih.gov It is an amine-functionalized derivative of 1,3-dipropyl-8-phenylxanthine. nih.govscilit.com Pharmacological studies and radioligand binding assays have shown that XAC has a notable selectivity for the A₁ adenosine receptor subtype, although it does exhibit some activity at A₂ receptors. nih.gov This A₁-selectivity has made XAC, particularly in its tritiated form ([³H]XAC), a valuable radioligand for studying the distribution and function of A₁ receptors in various tissues, including the brain. nih.govnih.gov
By acting as a competitive inhibitor of endogenous adenosine, XAC helps to clarify the physiological effects mediated by adenosine receptors. nih.gov For instance, theophylline (B1681296) and other purine (B94841) derivatives, which are structurally related to XAC, are known to exert stimulant effects in the cardiovascular and central nervous systems by blocking these receptors. nih.gov XAC's high affinity, which is approximately four orders of magnitude greater than that of common xanthines like caffeine (B1668208) or theophylline, allows for more precise investigation of these pathways. nih.gov This has facilitated research into conditions where adenosine signaling is thought to be a key component.
Potential as Therapeutic Agents for Adenosine Dysregulation-Related Conditions
The ability of xanthine derivatives to modulate adenosine receptor activity gives them considerable therapeutic potential for conditions linked to adenosine dysregulation. The structure of the xanthine molecule, with substitution possibilities at the N¹, N³, N⁷, and C⁸ positions, allows for extensive chemical modification to enhance potency and selectivity for specific adenosine receptor subtypes. nih.gov
Adenosine is a well-established regulator of the sleep-wake cycle, with its accumulation in the brain promoting sleep. Consequently, adenosine receptor antagonists are being investigated for their potential to combat sleepiness and enhance cognitive function. While direct clinical applications of XAC for these disorders are not established, its role as a selective A₁ antagonist provides a basis for research. The A₁ receptor is implicated in the cognitive impairments observed after sleep deprivation and alcohol consumption, suggesting that selective A₁ antagonists could be explored for interventions in these areas.
While adenosine agonists are known to have anticonvulsant properties, adenosine antagonists like XAC have been shown to be potent convulsants. nih.govnih.gov This pro-convulsant effect is believed to be mediated by the blockade of adenosine receptors. nih.gov Intravenous infusion studies in mice have demonstrated that XAC is significantly more potent at inducing seizures than caffeine or theophylline. nih.govnih.gov This property, while precluding its use as an anti-epileptic treatment, makes XAC a valuable pharmacological tool for studying the fundamental mechanisms of seizure generation and for evaluating the efficacy of potential anticonvulsant therapies. nih.gov Research has shown that the convulsant action of XAC is not mediated by benzodiazepine (B76468) receptors, unlike caffeine, further specifying its mechanism of action to the adenosine system. nih.gov
| Xanthine Compound | Seizure Threshold (mg/kg) |
|---|---|
| Xanthine amine congener (XAC) | 39.8 ± 2.0 |
| 1,3-Dipropyl-8-(2-amino-4-chloro)phenylxanthine (PACPX) | 57.8 ± 2.2 |
| Caffeine | 161.3 ± 20.4 |
| 3-Isobutyl-1-methylxanthine | 234.8 ± 48.7 |
| Theophylline | 503.1 ± 31.3 |
Data sourced from infusion studies in male Swiss albino mice. nih.gov
Adenosine plays a critical role in cardiovascular function, including the regulation of coronary blood flow. Research has utilized XAC to probe adenosine's contribution to processes like hypoxic vasodilation—the widening of blood vessels in response to low oxygen. In isolated guinea pig hearts, XAC was used to block adenosine receptors, helping to determine that adenosine mediates a significant portion of the hypoxic vasodilator response. nih.gov Studies showed that XAC attenuated the decrease in coronary resistance caused by mild hypoxia. nih.gov Such research is foundational for exploring whether modulating adenosine receptors with xanthine derivatives could be a therapeutic strategy for ischemic heart disease. nih.govnih.gov By blocking adenosine receptors, XAC also leads to an increase in interstitial and venous adenosine concentrations, a factor that must be considered in therapeutic design. nih.gov
Strategies for Improved Ligand Selectivity in Drug Development (e.g., Multi-Objective Optimization)
A major challenge in the development of xanthine-based therapeutics is achieving high selectivity for a specific adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, A₃) to maximize therapeutic benefit and minimize side effects. The "functionalized congener" approach, which led to the development of XAC, involves adding a chemically functionalized chain at a position on the molecule that does not compromise its biological activity. nih.gov This allows for the attachment of various groups to modulate properties like potency, selectivity, and water solubility. nih.gov
Structural modifications at different positions on the xanthine core significantly influence receptor affinity and selectivity:
1,3-Dialkyl Groups: The size of the alkyl groups at the 1 and 3 positions affects potency. For example, 1,3-diethyl groups tend to favor A₂ potency over 1,3-dipropyl groups. nih.gov
8-Position Substituents: The group at the 8-position is a key determinant of selectivity. Large, rigid groups like cyclopentyl can confer extremely high A₁ selectivity, as seen in 8-cyclopentyl-1,3-dipropylxanthine (B13964) (CPX). nih.gov Structural analysis of A₁ and A₂ₐ receptors reveals that differences in the binding pockets, such as the presence of threonine in A₁R versus methionine in A₂ₐR at position 7.35, are critical determinants of selectivity that can be exploited in drug design. researchgate.net
Modern drug discovery increasingly employs computational strategies like multi-objective optimization (MOO) . In fields like drug discovery, the goal is to generate novel candidates that satisfy multiple, often conflicting, objectives simultaneously—such as high potency at the target receptor, high selectivity over other receptors, low toxicity, and good bioavailability. arxiv.org MOO algorithms can explore the vast chemical space of possible xanthine derivatives to identify candidates that represent the best trade-offs among these competing objectives, guiding medicinal chemists toward more promising structures. arxiv.org
Future Directions in this compound Research
The future of research involving this compound and its derivatives is focused on several key areas. A primary goal is the development of new analogs with even greater receptor subtype selectivity. nih.gov While XAC is A₁-selective, the design of highly specific antagonists and agonists for all four adenosine receptor subtypes will provide more precise tools for research and potentially more targeted therapeutics. nih.gov
Q & A
Q. What is the structural rationale behind designing XAC as a functionalized congener for adenosine receptor studies?
XAC was developed using a "functionalized congener" approach, where a methoxy substituent on the 8-phenyl ring of 1,3-dipropyl-8-phenylxanthine was replaced with a carboxymethyloxy group. This modification enabled conjugation to amino acids or peptides via an amide linkage, improving water solubility while maintaining high receptor affinity . The terminal amine in XAC enhances interactions with polar residues in adenosine receptors, as confirmed by crystallography .
Q. How does XAC’s receptor selectivity differ between adenosine receptor subtypes (A1, A2, A3)?
XAC exhibits nanomolar affinity across adenosine receptor subtypes but shows selectivity variations:
- A1 receptors (rat fat cells): KB = 10.8 nM (Schild analysis vs. R-PIA) .
- A2 receptors (PC12 cells): KB = 130–300 nM; higher potency (25–40 nM) in human platelets due to tissue-specific receptor conformations .
- A3 receptors: Used in competitive binding assays (Ki determination via HTRF/Tag-lite systems) . Substitutions (e.g., p-sulfo or p-methoxy groups) reduce A2 potency in neuronal cells but not platelets, highlighting microenvironmental influences .
Q. What methodological advancements does XAC enable in receptor binding assays?
XAC’s conjugates (e.g., lysine, tyrosine derivatives) facilitate radiolabeling (e.g., iodine-125) and fluorescent tagging (BODIPY630/650) for:
- Competitive binding assays: Ki determination using fixed fluorescent ligands (e.g., CA200645) .
- Real-time kinetics: NanoBRET and fluorescence correlation spectroscopy (FCS) quantify ligand-receptor complex diffusion in live cells .
Advanced Research Questions
Q. How can Schild analysis be applied to quantify XAC’s antagonism in adenylate cyclase assays?
In rat fat cell A1 receptor studies, XAC shifts the R-PIA concentration-response curve rightward without altering maximal inhibition. The Schild equation calculates KB values from EC50 shifts, yielding KB = 10.8 nM for XAC . Similar methods apply to A2 receptors in platelets, where NECA-induced cAMP activation is antagonized by XAC (KB = 25–40 nM) .
Q. What are the limitations of using XAC in in vivo studies, and how can they be mitigated?
Despite high potency, XAC’s hydrophobicity limits bioavailability. Conjugation to amino acids (e.g., D-lysine) or peptides improves solubility while retaining affinity. For example, XAC-tyrosyl-lysine conjugates maintain sub-100 nM potency and enable radiolabeling for pharmacokinetic tracking .
Q. How do mutations in adenosine receptors (e.g., A2A) affect XAC binding, as revealed by molecular dynamics (MD) simulations?
MD studies of A2A adenosine receptor mutants (e.g., V843.32A, F1685.29A) show disrupted van der Waals interactions and polar contacts (e.g., with E1695.30) when XAC binds. These mutations reduce predicted binding affinities by >100-fold, aligning with experimental radioligand displacement data .
Experimental Design Considerations
Q. Why do XAC conjugates show divergent potencies in PC12 cells vs. platelets?
Tissue-specific receptor conformations and coupling efficiency to downstream effectors (e.g., adenylate cyclase in platelets) explain potency differences. For instance, XAC’s KB is 25 nM in platelets vs. 130 nM in PC12 cells due to variations in A2 receptor-G protein interactions .
Q. How can fluorescent XAC derivatives (e.g., CA200645) optimize single-molecule binding studies?
CA200645 (XAC-BODIPY630/650 conjugate) enables:
- NanoBRET assays: Quantify A1/A3 receptor binding kinetics (Kon/Koff) in live cells .
- Fluorescence correlation spectroscopy (FCS): Resolve diffusion times (τD) of ligand-receptor complexes (17 ms for bound XAC-BY630 vs. 62 μs for free ligand) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
